

Spectroscopic Profile of 3-Methyl-5-phenylisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole

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This guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-5-phenylisoxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **3-Methyl-5-phenylisoxazole** provide detailed information about its atomic framework.

^1H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.76 – 7.70	m	2H	ArH
7.46 – 7.37	m	3H	ArH
6.33	s	1H	isoxazole-H
2.33	s	3H	CH ₃

Data recorded in CDCl₃ at 400 MHz.[\[1\]](#)

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
169.4	C=N (isoxazole)
160.2	C-O (isoxazole)
129.8	Ar-C
128.7	Ar-C
127.4	Ar-C
125.5	Ar-C
100.0	C-H (isoxazole)
11.40	CH ₃

Data recorded in CDCl₃ at 100 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorptions for the isoxazole ring system are presented below.

Wavenumber (cm ⁻¹)	Assignment
~1612-1643	C=N stretching
~1250-1276	C-N stretching
~1110-1168	N-O stretching
~1068	C-O stretching

Characteristic absorption ranges for isoxazole derivatives.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **3-Methyl-5-phenylisoxazole** is 159.18 g/mol .[4]

GC-MS Fragmentation Data

The gas chromatography-mass spectrometry data reveals the following major fragments:

m/z	Relative Intensity
105	Top Peak
159	2nd Highest
77	3rd Highest

Data obtained from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of **3-Methyl-5-phenylisoxazole** in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer

operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **3-Methyl-5-phenylisoxazole**, the KBr pellet technique is common.^[5] A small amount of the sample is mixed and ground with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed.

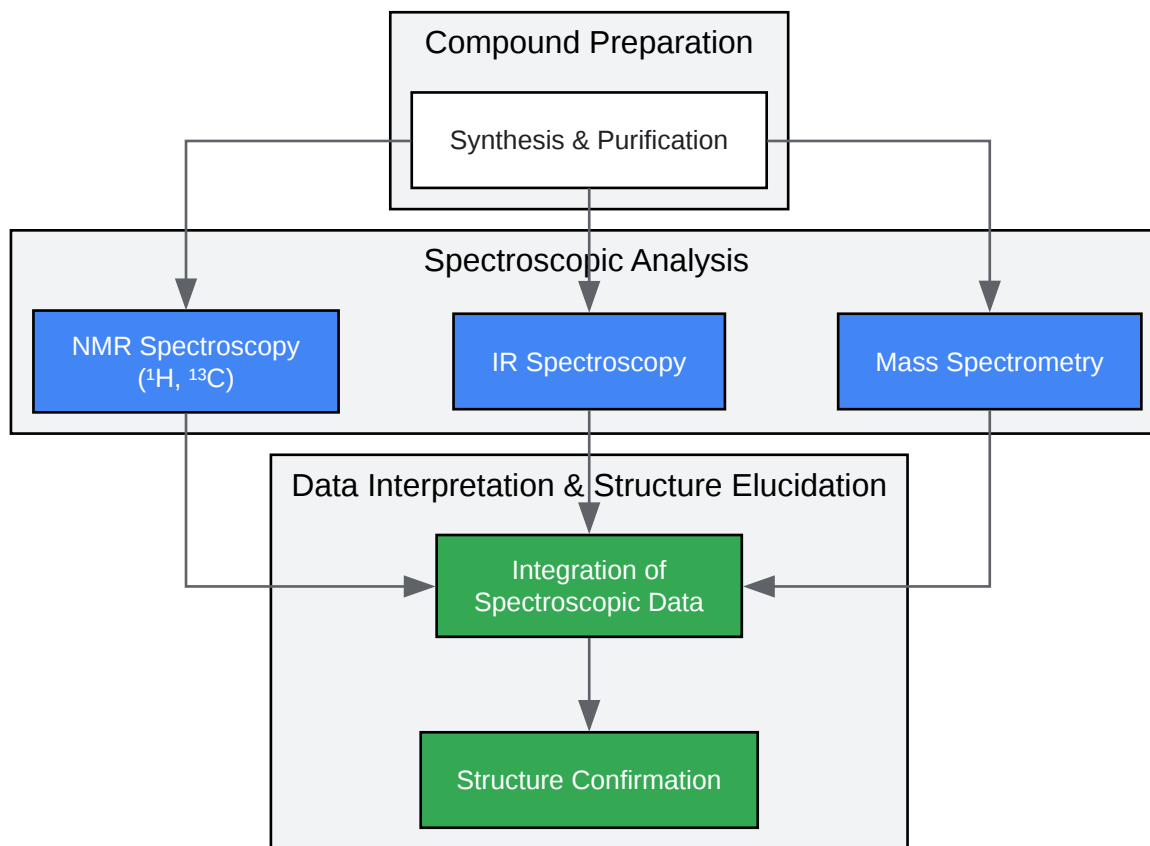
Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound



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A general workflow for the spectroscopic analysis of a compound.

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